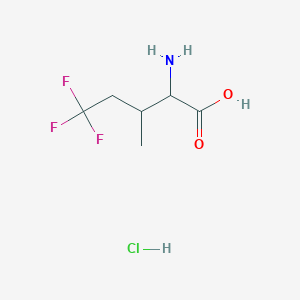![molecular formula C10H17F3N2O5 B13570107 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid typically involves multiple steps, starting from readily available starting materials One common approach is the coupling of (2S)-2-amino-3-methylbutanoic acid with (2R)-2-bromo-propanoic acid under basic conditions to form the desired amide bond The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Additionally, the amino acid derivative can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]butanoic acid
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]acetic acid
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid
Uniqueness
The presence of the trifluoroacetic acid moiety in (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid distinguishes it from similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making the compound more versatile for various applications.
特性
分子式 |
C10H17F3N2O5 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O3.C2HF3O2/c1-4(2)6(9)7(11)10-5(3)8(12)13;3-2(4,5)1(6)7/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m1./s1 |
InChIキー |
XDYUUBXABFVIDI-IBTYICNHSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


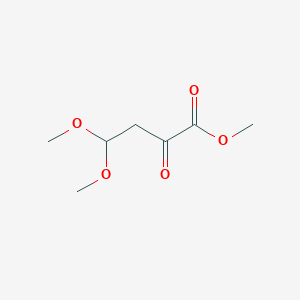

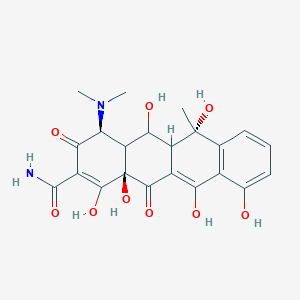

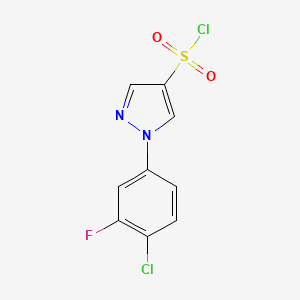
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
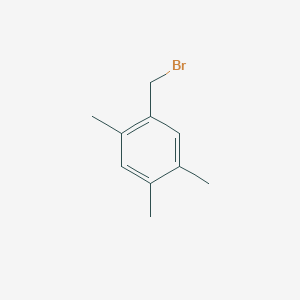

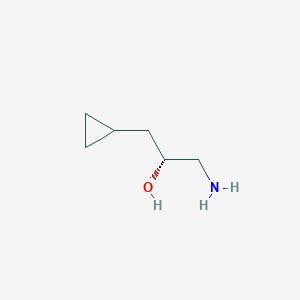
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
